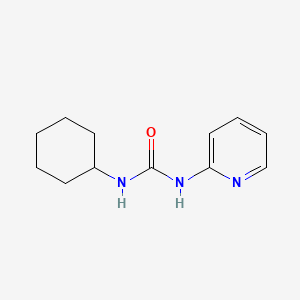

1-cyclohexyl-3-pyridin-2-ylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-pyridin-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPBPFDDWFFDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197958 |

Source

|

| Record name | Urea, N-cyclohexyl-N'-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49665-58-9 |

Source

|

| Record name | N-Cyclohexyl-N′-2-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49665-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N'-2-pyridinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049665589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC204729 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-cyclohexyl-N'-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOHEXYL-N'-2-PYRIDINYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBC8B0W1J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl 3 Pyridin 2 Ylurea

Established Synthetic Pathways for Urea (B33335) Formation

The formation of the urea linkage in 1-cyclohexyl-3-pyridin-2-ylurea can be achieved through several established synthetic methodologies. These routes primarily involve the reaction of an isocyanate with an amine or the use of alternative coupling reagents.

Condensation Reactions Utilizing Isocyanates and Amines

The most common and direct method for the synthesis of this compound involves the condensation reaction between cyclohexyl isocyanate and 2-aminopyridine (B139424). This reaction is a classical example of nucleophilic addition to an isocyanate. The lone pair of electrons on the nitrogen atom of the amino group of 2-aminopyridine attacks the electrophilic carbon atom of the isocyanate group of cyclohexyl isocyanate. This is followed by a proton transfer to form the stable urea derivative.

A general reaction scheme for this condensation is as follows:

Alternative Synthetic Routes to N-Cyclohexyl-N'-2-pyridinylurea Scaffold

Beyond the direct condensation of an isocyanate and an amine, alternative synthetic strategies have been developed for the formation of unsymmetrical ureas like N-cyclohexyl-N'-2-pyridinylurea. These methods often employ in situ generation of the isocyanate or utilize different coupling reagents to avoid handling of potentially hazardous isocyanates.

One such alternative is the one-pot synthesis of N,N'-disubstituted ureas from alkyl halides and amines via a Staudinger–aza-Wittig reaction. This method involves the reaction of an azide (B81097) with a phosphine (B1218219) to generate an aza-ylide, which then reacts with carbon dioxide to form an isocyanate in situ. The isocyanate then reacts with an amine to yield the desired urea. This approach offers the advantage of avoiding the isolation of the isocyanate intermediate.

Another established alternative involves the use of phosgene (B1210022) equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com In these methods, the amine (e.g., 2-aminopyridine) is first reacted with the phosgene equivalent to form a reactive intermediate, such as a carbamoyl (B1232498) chloride or an activated carbamate. This intermediate is then reacted with the second amine (cyclohexylamine) to furnish the final urea product. mdpi.com For instance, the reaction of an aryl amine with triphosgene in the presence of a base can generate an aryl isocyanate, which can then be reacted with another amine to form an unsymmetrical urea. mdpi.com

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound allows for various modifications to be made to the cyclohexyl moiety, the pyridyl ring, and the urea linker, leading to a diverse range of analogues and derivatives.

Modifications on the Cyclohexyl Moiety

Systematic modifications of the cyclohexyl ring can be carried out to explore the structure-activity relationship of this compound derivatives. These modifications can include the introduction of various substituents or the alteration of the ring itself.

While specific examples of modifications on the cyclohexyl ring of this compound are not extensively documented in the available literature, general synthetic strategies for the preparation of substituted cyclohexylamines can be employed. For instance, the synthesis of 1-(hydroxyalkyl)-3-substituted ureas has been reported, which involves the use of aminoalcohols as starting materials. nih.gov By analogy, substituted cyclohexylamines could be reacted with 2-pyridyl isocyanate (or its synthetic equivalent) to generate the desired analogues.

Substitutions on the Pyridyl Ring

The electronic and steric properties of the pyridyl ring can be fine-tuned by introducing substituents at various positions. This can significantly impact the biological activity and physicochemical properties of the resulting compounds.

A number of diaryl urea derivatives with substituted pyridyl rings have been synthesized. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were prepared and evaluated for their anticancer activities. The synthesis of these compounds involved the reaction of a substituted aniline (B41778) with a phenyl isocyanate derivative bearing the pyridin-2-ylmethoxy group.

Another example is the synthesis of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives. In this work, 1-(4-acetylphenyl)-3-phenylurea was first synthesized and then underwent a cyclization reaction with various aldehydes in the presence of ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) to yield the target pyridine derivatives. This approach allows for the introduction of a wide range of substituents on the pyridine ring.

The following table summarizes some examples of synthesized analogues with substitutions on the pyridyl ring:

| Compound Name | Synthetic Approach |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | Reaction of substituted anilines with a phenyl isocyanate derivative. |

| 1,3-Diphenylurea appended aryl pyridine derivatives | Cyclization reaction of 1-(4-acetylphenyl)-3-phenylurea with various aldehydes. |

Derivatization of the Urea Linker (e.g., Thioureas)

The urea linker in this compound can be replaced with other functional groups, most commonly a thiourea (B124793) group, to generate a new class of derivatives with potentially different biological activities.

The synthesis of 1-cyclohexyl-3-pyridin-2-ylthiourea can be achieved by reacting cyclohexyl isothiocyanate with 2-aminopyridine. This reaction is analogous to the urea synthesis, with the isothiocyanate serving as the source of the thiocarbonyl group. A plausible route for the synthesis of a related compound, 1-cyclohexyl-3-pyridin-3-ylthiourea, involves the reaction of cyclohexyl isothiocyanate with 3-aminopyridine (B143674) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Furthermore, more complex thiourea derivatives have been synthesized. For instance, 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea was prepared by a two-step process. nih.gov First, cyclohexyl isothiocyanate was reacted with hydrazine (B178648) hydrate (B1144303) to form N(4)-cyclohexylthiosemicarbazide. nih.gov This intermediate was then condensed with 2-acetylpyridine (B122185) to yield the final thiourea derivative. nih.gov

Another example is the synthesis of 1-cyclohexyl-3-(2-furoyl)thiourea, where furoyl isothiocyanate was reacted with cyclohexylamine. researchgate.net Although this derivative contains a furan (B31954) ring instead of a pyridine ring, the synthetic principle of condensing an acyl isothiocyanate with an amine is relevant for the derivatization of the urea linker. researchgate.net

The table below provides examples of thiourea derivatives related to this compound:

| Compound Name | Starting Materials |

| 1-Cyclohexyl-3-pyridin-3-ylthiourea | Cyclohexyl isothiocyanate, 3-aminopyridine |

| 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea | Cyclohexyl isothiocyanate, Hydrazine hydrate, 2-Acetylpyridine nih.gov |

| 1-Cyclohexyl-3-(2-furoyl)thiourea | Furoyl isothiocyanate, Cyclohexylamine researchgate.net |

Advanced Synthetic Strategies and Green Chemistry Approaches

The pursuit of sustainable chemical manufacturing has led to the exploration of advanced synthetic routes for this compound that minimize waste, reduce energy consumption, and utilize less hazardous materials. These strategies often build upon traditional methods but incorporate novel catalysts, alternative reaction media, and more efficient reaction conditions.

A prevalent and effective method for synthesizing N,N'-disubstituted ureas, including this compound, involves the reaction of an isocyanate with an amine. In this case, the reaction would proceed between cyclohexyl isocyanate and 2-aminopyridine. This foundational reaction has been adapted to align with the principles of green chemistry.

One significant advancement is the move towards solvent-free or "neat" reactions. By eliminating the solvent, this approach reduces chemical waste and simplifies the purification process. The reaction between an isocyanate and an amine is often exothermic and can proceed efficiently without a solvent, sometimes with gentle heating to initiate the reaction.

Another green approach involves the use of alternative, more environmentally friendly solvents. While traditional syntheses might employ chlorinated hydrocarbons, greener alternatives such as water, ethanol, or deep eutectic solvents (DES) are being investigated. "On-water" synthesis has emerged as a facile and sustainable method for the preparation of unsymmetrical ureas, often leading to simple product isolation through filtration and allowing for the recycling of the water effluent.

Catalyst-free methods are also at the forefront of green synthetic strategies. For many urea syntheses involving isocyanates, the inherent reactivity of the starting materials is sufficient to drive the reaction to completion without the need for a catalyst, thereby avoiding the potential for metal contamination in the final product and reducing costs.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, contributes to a greener process by minimizing intermediate isolation and purification steps, which saves time, energy, and resources. For instance, a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed that is metal- and column-free, relying on a one-pot ammonolysis. rsc.org

Recent research has also explored the synthesis of pyridyl-substituted ureas through the C-H functionalization of pyridine N-oxides in a solvent- and halide-free manner, presenting a novel atom-economical route. rsc.org Additionally, the synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via a Hofmann rearrangement avoids the direct use of potentially hazardous isocyanates.

The following table outlines a representative synthetic protocol for a compound structurally similar to this compound, illustrating the typical reaction conditions that can be adapted for its synthesis.

Table 1: Synthesis of a Structurally Related Urea Derivative

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| p-Toluidine (B81030) | Cyclohexyl isocyanate | Dichloromethane | 323 K | 2 h | Not specified |

| This table is based on the synthesis of 1-cyclohexyl-3-(p-tolyl)urea and serves as a model for the synthesis of this compound. |

The principles of green chemistry are continuously guiding the evolution of synthetic methodologies for compounds like this compound, with a clear trend towards more sustainable and efficient chemical processes.

Structural Elucidation and Conformational Analysis of 1 Cyclohexyl 3 Pyridin 2 Ylurea

Spectroscopic Characterization

The structural integrity and purity of a synthesized compound are paramount in chemical research. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure and confirm the identity of a compound. For 1-cyclohexyl-3-pyridin-2-ylurea, techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are indispensable for its characterization. While specific, detailed research findings from dedicated spectroscopic studies on this compound are not extensively documented in publicly available literature, the expected spectroscopic features can be predicted based on its functional groups and the analysis of similar pyridyl-urea structures.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, the IR spectrum is expected to show characteristic peaks for the urea (B33335) and pyridyl moieties.

Based on data for structurally related pyridyl-urea compounds, the following table outlines the anticipated IR absorption bands for this compound.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| N-H (Urea) | Stretching | 3200-3400 | Indicates the presence of the N-H bonds in the urea linkage. The broadness can suggest hydrogen bonding. |

| C-H (Cyclohexyl) | Stretching | 2850-2950 | Characteristic of the sp³ hybridized C-H bonds in the cyclohexyl ring. |

| C=O (Urea) | Stretching (Amide I) | 1630-1680 | A strong absorption band that is highly characteristic of the urea carbonyl group. Its position can be influenced by hydrogen bonding. |

| C=N (Pyridine) | Stretching | 1580-1610 | Confirms the presence of the pyridine (B92270) ring. |

| N-H (Urea) | Bending (Amide II) | 1520-1570 | Another key indicator of the urea group, resulting from N-H bending and C-N stretching. |

| C-N (Urea/Pyridine) | Stretching (Amide III) | 1200-1350 | Relates to the stretching vibrations of the C-N bonds within the urea and attached to the pyridine ring. |

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. In this technique, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) for this compound would confirm its molecular weight. Furthermore, the fragmentation pattern provides valuable structural information.

The expected fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, helping to confirm the connectivity of the cyclohexyl, urea, and pyridyl groups.

| Ion | Proposed Structure | Expected m/z | Significance |

| [M]⁺ | [C₁₂H₁₇N₃O]⁺ | 219 | The molecular ion, confirming the molecular weight of the compound. |

| [M - C₆H₁₀]⁺ | [C₆H₇N₃O]⁺ | 137 | Loss of the cyclohexyl group as cyclohexene (B86901) via a rearrangement, a common fragmentation for cyclohexyl-containing compounds. |

| [C₅H₄NNCO]⁺ | Pyridyl isocyanate cation | 120 | Cleavage of the N-cyclohexyl bond. |

| [C₆H₁₁NH₂]⁺ | Cyclohexylaminium ion | 99 | Cleavage of the urea C-N bond. |

| [C₅H₅N]⁺ | Pyridinium ion | 79 | Fragmentation of the pyridyl moiety. |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 | Fragmentation leading to the cyclohexyl group. |

The combination of IR and mass spectrometry provides a comprehensive and confirmatory analysis of the structure of this compound. While the data presented here is based on theoretical predictions and analysis of similar compounds, it provides a solid framework for the expected spectroscopic characterization of this molecule in a research setting.

Computational Chemistry and Molecular Modeling of 1 Cyclohexyl 3 Pyridin 2 Ylurea

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods allow for the prediction of a wide range of molecular attributes from first principles.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-cyclohexyl-3-pyridin-2-ylurea, this process would involve exploring the various possible conformations arising from the rotational freedom around the single bonds, particularly the C-N bonds of the urea (B33335) bridge and the bond connecting the cyclohexyl ring.

Illustrative Optimized Geometrical Parameters (for a related urea derivative):

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.25 | ||

| C-N (urea) | 1.38 | ||

| N-C (pyridyl) | 1.40 | ||

| N-C (cyclohexyl) | 1.45 | ||

| O=C-N | 122.0 | ||

| C-N-C (urea) | 125.0 | ||

| H-N-C=O |

Note: The data in this table is illustrative and represents typical values for urea-based compounds. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the urea moiety, which have lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the π-system of the pyridine ring. The specific energies and distributions would, of course, depend on the molecule's conformation.

Illustrative FMO Properties:

| Property | Energy (eV) | Description |

| HOMO Energy | -6.5 | Associated with electron-donating capability. |

| LUMO Energy | -1.2 | Associated with electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis.

Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, and are prone to electrophilic attack. Blue regions denote positive potential, usually around hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack.

In this compound, the MEP would show the most negative potential (red) around the carbonyl oxygen of the urea group and the nitrogen atom of the pyridine ring. The most positive potential (blue) would be localized on the N-H protons of the urea moiety. This charge distribution is critical for understanding how the molecule interacts with other molecules, including potential binding partners in a biological system.

Quantitative Structure–Activity Relationship (QSAR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Should this compound be part of a series of biologically active compounds, various descriptors could be calculated to build a QSAR model.

Studies on other urea derivatives have shown that descriptors related to size, shape, aromaticity, and polarizability can be important for their biological activity.

Examples of QSAR Descriptors:

Topological Descriptors: Molecular weight, number of rotatable bonds, Zagreb index.

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Steric Descriptors: Molar refractivity, van der Waals volume.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a dynamic picture of their conformational flexibility and interactions with their environment, such as a solvent or a protein binding site.

Ligand Dynamics and Conformational Sampling in Solution and Protein Complexes

An MD simulation of this compound in an aqueous solution would reveal its dynamic conformational landscape. It would allow for the sampling of different rotational states of the cyclohexyl ring and the pyridine ring, providing information on the most populated conformations in a solvated environment. The simulation would also detail the hydrogen bonding patterns between the molecule and surrounding water molecules.

If this compound were to be studied as a ligand for a protein, MD simulations of the protein-ligand complex would be invaluable. Such simulations could assess the stability of the ligand in the binding pocket, identify key amino acid residues involved in the interaction, and quantify the binding free energy. The flexibility of the cyclohexyl group might allow the ligand to adapt its conformation to fit snugly within a binding site, potentially influencing its binding affinity and selectivity. Research on cyclohexyl-modified peptide nucleic acids has demonstrated that the cyclohexyl ring can impart rigidity to the molecular backbone, which could be a relevant consideration for the dynamics of this compound.

Analysis of Ligand-Receptor Binding Stability and Dissociation Pathways

In studies of pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), a key component in stress signaling pathways, absolute binding free energy (BFE) calculations have been employed. mdpi.comnih.govresearchgate.net These calculations provide a quantitative measure of the binding affinity and, by extension, the stability of the ligand-receptor complex. For instance, the BFE calculations for Selonsertib, a known clinical inhibitor, successfully identified the experimentally observed binding mode as the more stable one, lending confidence to the computational approach. mdpi.comresearchgate.net

While detailed studies on the specific dissociation pathways of this compound from its receptor are not extensively documented in the available literature, the principles of ligand dissociation can be inferred from MD simulations. These simulations can potentially map the energetic landscape of the unbinding process, identifying intermediate states and the primary forces that must be overcome for the ligand to exit the binding pocket. Such analyses are computationally intensive but offer invaluable information for designing inhibitors with longer residence times and improved therapeutic profiles. The stability of various ligand poses is often analyzed to filter out unstable binding modes before undertaking more computationally demanding free energy calculations. mdpi.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in the initial stages of drug discovery for screening virtual libraries of compounds and for proposing plausible binding hypotheses.

Prediction of Binding Modes and Affinities

For pyridin-2-yl urea derivatives targeting ASK1, molecular docking has been instrumental in predicting potential binding modes. mdpi.comnih.govresearchgate.net In one study, docking simulations suggested two distinct, yet plausible, binding orientations for these inhibitors within the ATP-binding site of ASK1. mdpi.comresearchgate.net While both modes shared some similar interactions, the orientation of the pyridinylurea core differed.

The predicted binding affinities from docking scores can provide a preliminary ranking of compounds. However, these scores are often not sufficient to discriminate between closely related binding poses or to provide a highly accurate prediction of potency. For example, the docking scores for two different binding modes of a potent pyridin-2-yl urea compound were very similar, highlighting the limitations of this method for fine discrimination. mdpi.comresearchgate.net To obtain more accurate predictions of binding affinity, more rigorous methods like BFE calculations are employed. The BFE calculations, while computationally more demanding, showed a better correlation with experimental inhibitory activities (IC50 values) for a series of pyridin-2-yl urea derivatives. mdpi.comnih.govresearchgate.net

The following table presents the inhibitory activities and calculated binding free energies for a series of pyridin-2-yl urea derivatives, illustrating the data used to validate the computational models.

| Compound | IC50 (nM) mdpi.comnih.govresearchgate.net | Calculated Binding Free Energy (kcal/mol) - Mode 1 mdpi.comresearchgate.net | Calculated Binding Free Energy (kcal/mol) - Mode 2 mdpi.comresearchgate.net |

| Selonsertib | - | -10.5 | -9.8 |

| Compound 1 | 45.27 ± 4.82 | - | - |

| Compound 2 | 1.55 ± 0.27 | - | - |

| Compound 3 | 2.92 ± 0.28 | - | - |

| Compound 6 | - | -8.50 | -8.63 |

Note: The specific structures of compounds 1, 2, 3, and 6 are detailed in the source publication. mdpi.comresearchgate.net BFE data was not available for all compounds.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking and MD simulations is the detailed map of interactions between the ligand and the amino acid residues of the protein's binding site. For the pyridin-2-yl urea inhibitors of ASK1, these studies have revealed key interactions that are essential for their binding.

The crystal structure of the related inhibitor Selonsertib in complex with ASK1 shows important hydrogen bond interactions. mdpi.comresearchgate.net Specifically, the urea moiety and the pyridine ring are involved in forming hydrogen bonds with the backbone of the hinge region of the kinase, a common binding motif for kinase inhibitors. The docking studies of other pyridin-2-yl urea derivatives predicted similar key interactions, including:

Hydrogen bonds with the backbone amide of Val757 in the hinge region. mdpi.comresearchgate.net

A hydrogen bond with the side chain of Lys709 . mdpi.comresearchgate.net

A potential CH-π interaction with the side chain of Leu810 . mdpi.comresearchgate.net

The following table summarizes the key interacting residues and the types of interactions observed in the binding of pyridin-2-yl urea derivatives to ASK1.

| Interacting Residue | Type of Interaction |

| Val757 | Hydrogen Bond |

| Lys709 | Hydrogen Bond |

| Leu810 | CH-π Interaction |

Molecular Interactions and Biological Target Engagement of 1 Cyclohexyl 3 Pyridin 2 Ylurea and Analogues

Identification and Characterization of Putative Molecular Targets

The urea (B33335) moiety is a key pharmacophore in numerous clinically approved drugs and investigational compounds. frontiersin.org Its ability to form stable hydrogen bonds with biological targets underpins its widespread use in medicinal chemistry. nih.govchem-space.com Research into 1-cyclohexyl-3-pyridin-2-ylurea and its analogues has identified several putative molecular targets, primarily enzymes and, to a lesser extent, G-protein coupled receptors.

Receptor Modulation (e.g., mGluR5, Histamine (B1213489) H1)

While the primary focus for urea-based compounds has been on enzyme inhibition, there is also evidence for their interaction with receptors.

Metabotropic Glutamate Receptor 5 (mGluR5): mGluR5 is a G protein-coupled receptor involved in learning, memory, and cognition. researchgate.net Its dysfunction is linked to various neurological and psychiatric disorders. researchgate.net Allosteric modulators, which bind to a site distinct from the endogenous ligand (glutamate), can enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) receptor function. researchgate.netnih.gov While specific data for this compound is limited, the general class of small molecules is known to modulate mGluR5 activity. nih.gov

Histamine H1 Receptor: The histamine H1 receptor is a key player in allergic reactions. wikipedia.orgdrugbank.com H1 antagonists, commonly known as antihistamines, block the action of histamine at this receptor. wikipedia.org These antagonists are used to treat conditions like allergic rhinitis and urticaria. wikipedia.orgmedscape.com Some H1 antagonists feature urea or related functional groups within their structures, contributing to their binding affinity. nih.gov For instance, hybrid compounds combining pharmacophores of pheniramine-type H1 antagonists and roxatidine-type H2 antagonists have been synthesized with urea as a linking polar group. nih.gov

Mechanistic Investigations of Target Binding

Understanding how a compound binds to its molecular target is crucial for rational drug design and optimization. For this compound and its analogues, both allosteric modulation and active site inhibition have been observed.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a protein that is topographically distinct from the active site, inducing a conformational change that alters the protein's activity. ERAP1 is known to exhibit allosteric regulation. nih.gov Certain compounds can allosterically activate ERAP1's hydrolysis of small fluorogenic substrates while competitively inhibiting its activity on longer, more physiologically relevant peptide substrates. nih.govmedchemexpress.eu This suggests that these modulators bind to a regulatory site that influences the conformational state of the enzyme.

Active Site Inhibition Mechanisms

Active site inhibitors, as the name suggests, bind directly to the catalytic site of an enzyme, preventing the substrate from binding and being processed. This is a common mechanism for urea-based inhibitors.

In the case of sEH , urea derivatives act as competitive inhibitors, directly occupying the active site. mdpi.com Molecular docking and dynamics simulations have shown that the urea moiety is anchored in a bottleneck of the L-shaped binding site. acs.org The urea oxygen typically forms strong hydrogen bonds by accepting protons from Tyr383 and Tyr466, while the NH groups donate hydrogens to form stable hydrogen bonds with Asp335. acs.org

For kinases , the urea functionality is a well-established hinge-binding motif. researchgate.netontosight.airesearchgate.net It forms crucial hydrogen bond interactions with the backbone of the kinase hinge region, which connects the N- and C-lobes of the kinase domain. This interaction stabilizes the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrates. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Related to Urea Functionality

The urea moiety is a valuable component in modern drug discovery strategies like fragment-based drug discovery (FBDD) and scaffold hopping. nih.govchem-space.com

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. rsc.org Once a fragment hit is identified, it is optimized and grown into a more potent lead compound. The pyridylurea scaffold has been successfully employed in FBDD campaigns. For example, the fragment 1-ethyl-3-(2-pyridyl)urea was identified as a bacterial topoisomerase inhibitor with an initial IC50 of 32 µM. nih.gov Subsequent optimization, guided by the fragment's binding mode, involved adding acid and acid isosteres to the 5-pyridyl position to create a bridge to a key asparagine residue, which significantly improved enzyme inhibition and led to antibacterial activity. nih.gov

Scaffold Hopping: Scaffold hopping is a medicinal chemistry strategy aimed at identifying compounds with a novel core structure (scaffold) while retaining the biological activity of a known active compound. niper.gov.innamiki-s.co.jpnih.gov This approach is used to improve properties like potency, selectivity, and pharmacokinetic profiles, or to move into novel intellectual property space. niper.gov.innih.gov The urea functionality is often involved in scaffold hopping strategies. For instance, a bicyclic kinase inhibitor was used as a starting point to design a series of monocyclic pyrimidin-4-ylureas. nih.gov These monocyclic compounds were designed to mimic the bicyclic structure through resonance-assisted intramolecular hydrogen bonds, and they were found to exhibit multikinase inhibitory activity. nih.gov

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for N Cyclohexyl N 2 Pyridinylurea

Systematic Modification of the N-Cyclohexyl-N'-2-pyridinylurea Scaffold

Impact of Cyclohexyl Ring Substitutions and Conformation

The cyclohexyl group in N-cyclohexyl-N'-2-pyridinylurea derivatives often occupies a hydrophobic pocket within the target protein's active site. nih.gov The conformation and substitution of this ring can, therefore, significantly influence binding affinity.

In related urea-based inhibitors, the substitution of the cyclohexyl ring with bulkier, more lipophilic groups like adamantyl has been shown to enhance inhibitory potency against enzymes such as soluble epoxide hydrolase (sEH). mdpi.com For instance, replacing a cyclohexyl group with an adamantyl group in some inhibitor series leads to a notable increase in affinity, attributed to more extensive van der Waals interactions within the binding site. nih.gov However, the specific impact of substitutions on the cyclohexyl ring of N-cyclohexyl-N'-2-pyridinylurea itself is not extensively documented in publicly available literature.

Table 1: Impact of Cyclohexyl and Related Moieties on the Activity of Urea-Based Inhibitors

| Compound/Analog Type | Modification | Effect on Activity | Reference |

| N,N'-dicyclohexylurea (DCU) | Baseline cyclohexyl group | Potent sEH inhibitor | ru.nl |

| N-adamantyl-N'-cyclohexylurea (ACU) | Replacement of one cyclohexyl with adamantyl | Improved potency over DCU | ru.nl |

| 1,3-disubstituted cyclohexylmethyl ureas | Varied substitutions on the cyclohexyl ring | Activity dependent on stereochemistry and substituent nature | nih.gov |

This table presents data from related urea-based inhibitors to infer potential SAR trends for the N-cyclohexyl-N'-2-pyridinylurea scaffold.

Role of Pyridyl Nitrogen Position and Substitution Patterns

The pyridine (B92270) ring in N-cyclohexyl-N'-2-pyridinylurea contributes to binding through various interactions, including hydrogen bonding via the ring nitrogen and potential π-stacking interactions. nih.gov The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) is a critical determinant of the molecule's biological activity.

Substitutions on the pyridine ring can further modulate activity. Electron-donating or electron-withdrawing groups can alter the basicity of the pyridyl nitrogen and the electronic distribution of the ring, thereby affecting hydrogen bonding and other interactions with the target. nih.gov For example, in a series of 1,6-diaryl pyridin-2(1H)-one analogs, substitutions on the pyridyl ring led to significant variations in their antiproliferative activity. nih.gov

Table 2: Influence of Pyridyl Moiety on the Activity of Related Heterocyclic Compounds

| Compound Series | Pyridyl Position/Substitution | Observed Effect | Reference |

| N-pyridyl-benzothiazine-3-carboxamides | 2-pyridyl, 3-pyridyl, 4-pyridyl | Activity dependent on the mutual arrangement of the benzothiazine and pyridine fragments | mdpi.com |

| 1,6-diaryl pyridin-2(1H)-ones | Varied aryl substitutions on the pyridinone core | Significant changes in antiproliferative activity | nih.gov |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | 2-pyridylmethoxy moiety | Excellent antiproliferative activities in some analogs | mdpi.com |

This table presents data from related compounds containing a pyridyl moiety to infer potential SAR trends for the N-cyclohexyl-N'-2-pyridinylurea scaffold.

Influence of Urea (B33335) Linker Modifications (e.g., N-substitution, oxygen/sulfur replacement)

The urea linker is a cornerstone of the N-cyclohexyl-N'-2-pyridinylurea scaffold's interaction with its biological targets, primarily acting as a hydrogen bond donor and acceptor. ru.nl Modifications to this linker can have profound effects on binding affinity and molecular properties.

Replacing the urea oxygen with sulfur to form a thiourea (B124793) can alter the hydrogen bonding capacity and electronic properties of the linker. ru.nl Quantum chemical studies have shown that thioureas are generally more acidic and can be stronger hydrogen-bond donors than their urea counterparts. ru.nl However, steric factors can sometimes complicate this trend. ru.nl In the context of sEH inhibitors, thiourea derivatives have been explored, and their activity is influenced by these altered properties. ru.nl

N-substitution on the urea linker can also impact activity. Introducing substituents on the urea nitrogens can affect the hydrogen bonding pattern and introduce steric hindrance. In many urea-based inhibitors, the N-H protons of the urea are crucial for forming hydrogen bonds with the target, and their substitution can lead to a loss of activity. ru.nl

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) Optimization

In the process of lead optimization, it is crucial to enhance potency without excessively increasing molecular size and lipophilicity, which can lead to poor pharmacokinetic properties and toxicity. wikipedia.orgsciforschenonline.org Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide this process. nih.govwikipedia.orgresearchgate.net

Ligand Efficiency (LE) is defined as the binding energy per heavy atom. It provides a measure of how efficiently a ligand binds to its target relative to its size. A higher LE value is generally desirable, indicating a more optimal fit and interaction with the target. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), is calculated as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org This metric assesses the balance between potency and lipophilicity. An increase in potency that is not accompanied by a proportional increase in lipophilicity will result in a higher LLE, which is a favorable outcome in drug design. sciforschenonline.org Generally, LLE values greater than 5 are considered indicative of a high-quality lead compound. mdpi.com

Table 3: General Principles of LE and LLE Optimization

| Metric | Formula | Desirable Trend | Implication for N-cyclohexyl-N'-2-pyridinylurea |

| Ligand Efficiency (LE) | ΔG / N_heavy_atoms | Increase | Modifications should enhance binding affinity more than they increase molecular size. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Increase | Potency should be increased without a corresponding large increase in lipophilicity. |

Strategies for Enhancing Molecular Properties Relevant to Target Engagement

Improving the interaction of a ligand with its target protein often involves fine-tuning its molecular properties to maximize favorable interactions and minimize unfavorable ones. For the N-cyclohexyl-N'-2-pyridinylurea scaffold, a key aspect of this is the modulation of its hydrogen bonding capacity.

Modulation of Hydrogen Bonding Capacity

The urea moiety of N-cyclohexyl-N'-2-pyridinylurea is a potent hydrogen bond donor and acceptor. The two N-H groups can act as donors, while the carbonyl oxygen acts as an acceptor. ru.nl The pyridyl nitrogen also serves as a hydrogen bond acceptor. mdpi.com The strength and geometry of these hydrogen bonds are critical for high-affinity binding.

Strategies to modulate hydrogen bonding capacity include:

Substitution on the rings: Introducing electron-withdrawing or electron-donating groups on the cyclohexyl or pyridyl rings can alter the acidity of the N-H protons and the basicity of the carbonyl oxygen and pyridyl nitrogen, thereby modulating the strength of the hydrogen bonds. ru.nl

Bioisosteric replacement: Replacing the urea group with other functionalities that can mimic its hydrogen bonding pattern, such as amides or other heterocyclic systems, can be a viable strategy to improve properties like metabolic stability while retaining binding affinity. researchgate.net

Conformational constraint: Rigidifying the scaffold, for instance by introducing cyclic structures or double bonds, can pre-organize the molecule into a conformation that is more favorable for hydrogen bonding with the target, reducing the entropic penalty of binding.

Studies on trisubstituted ureas have shown that the hydrogen bonding patterns can be complex, involving self-association in solution, which can compete with binding to the target. mdpi.com Understanding and controlling these intermolecular interactions is another important aspect of modulating the effective hydrogen bonding capacity for target engagement.

Tuning of Steric and Electronic Parameters in N-Cyclohexyl-N'-2-pyridinylurea Derivatives

The lead optimization of N-cyclohexyl-N'-2-pyridinylurea, a scaffold of significant interest in medicinal chemistry, particularly as an inhibitor of soluble epoxide hydrolase (sEH), involves the systematic modification of its steric and electronic properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies are pivotal in understanding how these changes influence the compound's biological activity. The core of this scaffold consists of a central urea moiety, which is crucial for its interaction with the catalytic site of target enzymes. nih.gov The oxygen atom of the urea can form key hydrogen bonds with amino acid residues, such as Tyrosine 381 and Tyrosine 465 in sEH, while one of the urea nitrogens can act as a hydrogen bond donor to residues like Aspartate 333. researchgate.net

The optimization process typically focuses on modifying the cyclohexyl and pyridinyl rings to enhance potency, selectivity, and pharmacokinetic properties. These modifications allow for a fine-tuning of the molecule's size, shape, and electron distribution to achieve optimal interactions with the biological target.

Impact of Substituents on the Pyridinyl Ring

While not a direct analogue of N-cyclohexyl-N'-2-pyridinylurea, the SAR data from these related diaryl ureas provide valuable insights. For example, the introduction of a methyl group at the 3-position of the pyridine ring in conjunction with a 2,2,2-trifluoroethoxy group at the 4-position resulted in a compound with potent inhibitory activity against A549 and HCT-116 cancer cell lines. nih.govnih.gov This suggests that a combination of small alkyl and electron-withdrawing groups on the pyridine ring can be beneficial for activity.

| Compound | Pyridine Ring Substituent (R1) | Aryl Ring Substituent (R2) | IC50 A549 (μM) | IC50 HCT-116 (μM) |

|---|---|---|---|---|

| 7a | H | 4-Cl | >50 | >50 |

| 7u | 3-CH3, 4-OCH2CF3 | 4-Cl | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib (Control) | - | - | 2.12 ± 0.18 | 2.25 ± 0.71 |

Influence of the Cyclohexyl Moiety

The cyclohexyl group in N-cyclohexyl-N'-2-pyridinylurea primarily occupies a hydrophobic pocket in the binding site of enzymes like sEH. nih.gov Its steric bulk and lipophilicity are key determinants of inhibitory potency. SAR studies on related N,N'-disubstituted urea inhibitors of sEH have shown that the nature of this lipophilic group is critical. For instance, replacing the cyclohexyl group with a more rigid and bulky adamantyl group often leads to a significant increase in inhibitory activity. mdpi.com

| Compound | Lipophilic Group | Other Substituent | IC50 (nM) for human sEH |

|---|---|---|---|

| Analog 1 | Cyclohexyl | Aryl Sulfonyl | Varies |

| 4f | Adamantyl | 4-Fluorophenyl Sulfonyl | 2.94 |

| 4l | Adamantyl | 4-Chlorophenyl Sulfonyl | 1.69 |

Preclinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro ADME Profiling

In vitro ADME profiling is a critical early step in drug discovery, providing initial insights into a compound's pharmacokinetic behavior. These assays are designed to predict how a compound will be handled by the body.

Metabolic Stability (e.g., Microsomal Stability)

Metabolic stability assays are fundamental for predicting the in vivo hepatic clearance of a compound. core.ac.uk These studies typically utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). core.ac.uknih.gov The stability of a compound is assessed by incubating it with liver microsomes from various species, including human, rat, mouse, and dog, to understand inter-species differences in metabolism. bioivt.com

The process involves mixing the test compound with liver microsomes and a cofactor, typically NADPH, to initiate the metabolic reaction. rsc.org The concentration of the parent compound is then measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.org The rate of disappearance of the compound is used to calculate key parameters such as the half-life (t½) and intrinsic clearance (CLint). core.ac.uk Compounds can be categorized as stable or unstable based on their half-life, with a common threshold being a half-life greater than 30 minutes for stable compounds. nih.gov

No specific metabolic stability data for 1-cyclohexyl-3-pyridin-2-ylurea was found in the public domain.

Table 1: Representative Microsomal Stability Data (Illustrative)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific data was found for this compound.

Permeability Studies (e.g., Caco-2, PAMPA)

Permeability assays are used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell permeability assay is a widely accepted in vitro model for this purpose. researchgate.netnih.gov Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov

In this assay, Caco-2 cells are grown on a semi-permeable membrane. The test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer. The rate at which the compound crosses the monolayer is measured to determine the apparent permeability coefficient (Papp). mdpi.com Compounds with high Papp values are predicted to have good intestinal absorption. researchgate.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that measures permeability across an artificial lipid membrane.

No specific permeability data for this compound was found in the public domain.

Table 2: Representative Caco-2 Permeability Data (Illustrative)

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

| Apical to Basolateral (A→B) | Data Not Available | Data Not Available |

| Basolateral to Apical (B→A) | Data Not Available |

This table is for illustrative purposes only, as no specific data was found for this compound.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. Therefore, determining the plasma protein binding is crucial.

Common methods for measuring plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In these assays, the test compound is incubated with plasma, and the bound and unbound fractions are separated and quantified.

No specific plasma protein binding data for this compound was found in the public domain.

Table 3: Representative Plasma Protein Binding Data (Illustrative)

| Species | Unbound Fraction (%) |

| Human | Data Not Available |

| Rat | Data Not Available |

| Mouse | Data Not Available |

| Dog | Data Not Available |

This table is for illustrative purposes only, as no specific data was found for this compound.

In Vivo Pharmacokinetic Characterization (e.g., unbound clearance, oral bioavailability in animal models)

In vivo pharmacokinetic studies are essential to understand how a compound behaves in a living organism. These studies are typically conducted in animal models such as rats and mice to determine key PK parameters. nih.govresearchgate.netnih.gov

Following administration of the compound, blood samples are collected at various time points and analyzed to determine the plasma concentration-time profile. From this profile, parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated. nih.gov

No specific in vivo pharmacokinetic data for this compound was found in the public domain.

Table 4: Representative In Vivo Pharmacokinetic Parameters (Illustrative)

| Species | Route | Dose (mg/kg) | Unbound Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Rat | IV | Data Not Available | Data Not Available | Data Not Available |

| PO | Data Not Available | |||

| Mouse | IV | Data Not Available | Data Not Available | Data Not Available |

| PO | Data Not Available |

This table is for illustrative purposes only, as no specific data was found for this compound.

Dose-Response Pharmacokinetic Studies (mechanistic)

Mechanistic dose-response pharmacokinetic studies are conducted to understand how the pharmacokinetics of a compound change with different dose levels. These studies can reveal non-linear pharmacokinetics, which may be due to the saturation of metabolic enzymes or transporters. Understanding the dose-response relationship is critical for selecting appropriate doses for further preclinical and clinical studies.

No specific dose-response pharmacokinetic data for this compound was found in the public domain.

Tissue Distribution Analysis (mechanistic)

Tissue distribution studies are performed to determine the extent and rate of a compound's distribution into various tissues and organs. This information is important for understanding the compound's site of action and potential for off-target effects. These studies typically involve administering a radiolabeled version of the compound to animal models and measuring the radioactivity in different tissues at various time points.

No specific tissue distribution data for this compound was found in the public domain.

Emerging Research Directions and Future Perspectives for 1 Cyclohexyl 3 Pyridin 2 Ylurea Research

Application of Advanced Chemoinformatics and AI-Driven Drug Design

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. longdom.orgnih.gov These computational tools can analyze vast chemical data, predict biological activities, and generate novel molecular structures, thereby moving experiments from the laboratory to a virtual environment where billions of molecules can be rapidly assessed. longdom.orgnih.gov

For 1-cyclohexyl-3-pyridin-2-ylurea, AI and chemoinformatics can be instrumental in several ways. Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from similar urea-based compounds to predict the biological activity of novel derivatives. longdom.org This approach helps in identifying promising candidates from large virtual libraries before their actual synthesis, saving significant time and resources. longdom.orgmdpi.com Furthermore, these methods can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a major cause of failure in clinical trials. longdom.orgmdpi.com AI can also assist in designing efficient synthetic routes for promising analogues of this compound. nih.gov By analyzing chemical features and reaction data, AI algorithms can suggest optimal building blocks and reaction conditions. nih.govresearchgate.net

Table 1: Chemoinformatics and AI Tools in Drug Discovery for Urea (B33335) Scaffolds

| Tool/Technique | Application | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their chemical structure. longdom.org | Rapidly screen virtual libraries of derivatives to identify candidates with potentially high potency. |

| Molecular Docking | Simulates the binding of a ligand to a biological target. researchgate.net | Predict the binding mode and affinity of the compound to various protein targets, guiding structural modifications. |

| Virtual High-Throughput Screening (vHTS) | Screens large compound libraries against a target protein computationally. longdom.org | Identify novel biological targets for this compound and its analogues. |

| ADMET Prediction Models | Forecasts the pharmacokinetic and toxicological properties of compounds. longdom.org | Prioritize derivatives with favorable drug-like properties for synthesis and further testing. |

| De Novo Drug Design | Generates novel molecular structures with desired properties using AI algorithms. | Design entirely new urea-based compounds inspired by the this compound scaffold. |

| Retrosynthesis Prediction | Suggests synthetic pathways for a target molecule. nih.gov | Accelerate the synthesis of novel and optimized derivatives by providing efficient reaction routes. |

Co-Crystallization Studies with Biological Targets

Co-crystallization is a powerful technique used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering their chemical identity. ajast.net This method involves forming a crystalline solid composed of the API and a benign co-former, held together by non-covalent interactions like hydrogen bonds. ajast.netnih.gov For urea-based compounds, which are excellent hydrogen bond donors and acceptors, co-crystallization is a particularly promising strategy. nih.gov

Future research on this compound should involve co-crystallization studies with its identified biological targets. Obtaining a co-crystal structure provides invaluable, high-resolution information about the precise binding mode of the compound within the target's active site. nih.gov This structural insight is crucial for structure-based drug design, allowing for rational modifications to the molecule to enhance potency and selectivity. nih.gov Studies on other urea derivatives have successfully used this approach; for example, a co-crystal structure of a multikinase inhibitor revealed its hypothetical binding mode. nih.gov Similarly, co-crystals of norfloxacin (B1679917) with urea demonstrated enhanced solubility. dntb.gov.ua By understanding the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces at play, medicinal chemists can design next-generation inhibitors with superior efficacy. researchgate.netresearchgate.net

Table 2: Examples of Co-crystallization Studies Involving Urea Derivatives

| Urea Compound/Derivative | Co-former/Target | Key Finding | Reference |

|---|---|---|---|

| Norfloxacin | Urea | The co-crystal showed higher solubility and dissolution rate in water compared to pure norfloxacin. | dntb.gov.ua |

| Ellagic Acid | Urea | Co-crystallization increased the solubility of ellagic acid by approximately 17 to 18-fold. | nih.govresearchgate.net |

| Catechin (B1668976) | Urea | The stability of catechin was improved under high humidity and high-temperature conditions upon co-crystallization. | researchgate.net |

| Diclofenac | Urea | The resulting co-crystal (DUREA) exhibited improved solubility in ethanol, methanol, and water. | ajast.net |

Development of Chemical Probes and Reporter Molecules

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.gov The urea scaffold has proven to be a versatile platform for the development of such probes. nih.govnih.gov By modifying the this compound structure, it is possible to create potent and selective probes to investigate the roles of its target proteins in cellular pathways.

One strategy involves incorporating a reactive group into the molecule that can form a covalent bond with the target protein, allowing for irreversible inhibition and easier identification of the target. For instance, 1,2,3-triazole ureas have been developed as irreversible serine hydrolase inhibitors. nih.gov Another approach is to attach a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the this compound scaffold. These reporter molecules would allow for the visualization and pull-down of the target protein, facilitating studies on its localization, expression levels, and interaction partners. The development of such probes based on this compound would be a valuable contribution to understanding the fundamental biology of its targets and validating them for therapeutic intervention.

Table 3: Examples of Urea-Based Scaffolds Used as Chemical Probes

| Urea Scaffold | Target/Application | Mechanism/Function | Reference |

|---|---|---|---|

| 1,2,3-Triazole Ureas | Serine Hydrolases (e.g., DAGLβ) | Act as irreversible inhibitors via carbamylation of the active-site serine, serving as probes for endocannabinoid biosynthesis. | nih.gov |

| Urea-based Glutamate Isosteres | Glutamate Carboxypeptidase II (GCPII) | Serve as potent, active-site inhibitors, enabling the study of the enzyme's role in neuropathic pain. | nih.gov |

Exploration of Novel Biological Pathways Modulated by Urea Scaffolds

The urea functional group is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs that target diverse biological pathways. nih.govnih.gov Urea-based compounds are known to act as inhibitors of kinases, proteases, and other enzymes, with applications in treating cancer, infectious diseases, and inflammatory conditions. nih.govfrontiersin.orgacs.org The structural versatility of the urea moiety allows it to form multiple stable hydrogen bonds with protein targets, making it a powerful tool for modulating biological function. nih.govmdpi.com

Given the broad bioactivity of urea-containing compounds, it is highly probable that this compound and its derivatives may modulate novel or unanticipated biological pathways. Future research should employ unbiased screening approaches, such as phenotypic screening and chemoproteomics, to identify new cellular effects and molecular targets. For example, aryl urea scaffolds have been investigated as multitarget inhibitors that can simultaneously engage different proteins, such as VEGFR-2 and PD-L1 in cancer immunotherapy. mdpi.com Exploring the polypharmacology of this compound could reveal synergistic therapeutic effects or entirely new applications for the compound, expanding its potential beyond its initially identified activity.

Table 4: Selected Urea Scaffolds and the Biological Pathways They Modulate

| Urea Scaffold Type | Example Compound(s) | Modulated Pathway/Target | Therapeutic Area |

|---|---|---|---|

| Aryl Urea | Sorafenib, Lenvatinib | Kinase signaling pathways (e.g., Raf-MEK-ERK, VEGFR) frontiersin.orgnih.gov | Oncology |

| Cyclic Urea | Enzalutamide | Androgen Receptor (AR) signaling nih.gov | Prostate Cancer |

| Peptidomimetic Urea | Ritonavir | HIV Protease nih.gov | Antiviral (HIV) |

| Sulfonylurea | Glibenclamide | ATP-sensitive potassium channels in pancreatic beta-cells | Antidiabetic |

| Diaryl Urea | BMS-8 | Programmed death-ligand 1 (PD-L1) expression | Immuno-oncology |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexyl-3-pyridin-2-ylurea, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via urea-forming reactions between cyclohexylamine and 2-aminopyridine derivatives. Key steps include:

- Reagent Selection : Use carbodiimides (e.g., DCC) or thiourea intermediates to facilitate coupling .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.5–8.5 ppm for pyridine protons; δ 1.0–2.0 ppm for cyclohexyl protons) .

Q. How can researchers characterize the solubility and stability of this compound under varying conditions?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–13) and organic solvents (DMSO, DMF) to determine partition coefficients (logP) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis or oxidation products .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- FT-IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyridine ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How to design a factorial experiment to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Variable Selection : Use a 2³ factorial design to test substituent effects (e.g., cyclohexyl vs. aromatic groups, pyridine ring modifications) .

- Response Variables : Measure biological activity (e.g., IC₅₀ in enzyme assays) and physicochemical properties (logD, polar surface area).

- Statistical Analysis : Apply ANOVA to identify significant interactions and optimize lead compounds .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., PubChem BioAssay) and assess variability in assay conditions (e.g., cell lines, incubation times) .

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines) to minimize batch effects .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding modes across reported targets (e.g., kinases, GPCRs) .

Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (GROMACS/AMBER) with explicit solvent models .

- QSAR Modeling : Build regression models using descriptors (e.g., topological polar surface area, H-bond donors) from Cheminformatics tools (RDKit) .

- Validation : Cross-validate predictions with experimental IC₅₀ values and crystallographic data (PDB) .

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

- Methodological Answer :

- Hypothesis Generation : Link observed activity to concepts like transition-state analog theory or allosteric modulation .

- Experimental Design : Use kinetic assays (e.g., stopped-flow spectroscopy) to test rate constants and validate theoretical predictions .

- Data Interpretation : Apply Occam’s razor to prioritize simplest mechanistic explanations supported by empirical evidence .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 185–187°C | |

| LogP (Octanol/Water) | Shake-Flask | 2.3 ± 0.1 | |

| Solubility in DMSO | UV-Vis | >50 mg/mL | |

| IC₅₀ (Target Enzyme X) | Fluorescence Assay | 1.8 µM |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.